![molecular formula C20H19N5O2 B2938940 N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-13-0](/img/structure/B2938940.png)
N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches
The compound is synthesized through a sequence of chemical reactions, involving specific reagents and conditions. For example, Molina et al. (1989) described a synthesis process for imidazo[1,2-b][1,2,4]triazole derivatives, highlighting the complexity of such chemical syntheses (Molina, Lorenzo, & Aller, 1989).
Chemical Characteristics and Derivatives
Different derivatives of the compound are explored for various applications. For instance, Raboisson et al. (2003) investigated pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, showing the versatility of this class of compounds (Raboisson et al., 2003).
Applications in Antimicrobial and Antiviral Research
Antimicrobial Activity
Jadhav et al. (2017) synthesized triazole derivatives showing moderate to good activities against various bacterial and fungal strains, indicating the antimicrobial potential of such compounds (Jadhav, Raundal, Patil, & Bobade, 2017).
Antiviral Properties
Golankiewicz et al. (1995) synthesized benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, which showed inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the antiviral capabilities of these compounds (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Potential in Anticancer Research
Antitumor Activities
Remers et al. (2015) explored the synthesis of heterocycles related to carbendazim, demonstrating their activity against pancreatic tumor cells. This suggests the potential of similar compounds in cancer research (Remers, Iyengar, Dorr, Wisner, & Bates, 2015).
Synthesis for Antitumor Drugs
Wang and Stevens (1996) discussed the synthesis of key derivatives of temozolomide, an antitumor drug, highlighting the relevance of such compounds in developing cancer treatments (Wang & Stevens, 1996).
Mechanism of Action
Mode of action
The mode of action of triazole compounds often involves the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many triazole compounds have been found to interact with a variety of biochemical pathways due to their ability to form non-covalent bonds with various enzymes and receptors .
Result of action
Given the broad biological activities of triazole compounds, it’s possible that this compound could have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14-7-9-15(10-8-14)13-21-18(26)17-19(27)25-12-11-24(20(25)23-22-17)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQHHJXEKMXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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